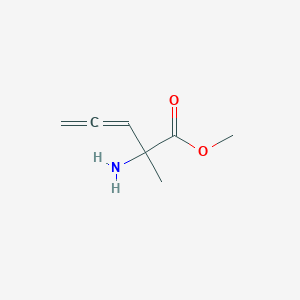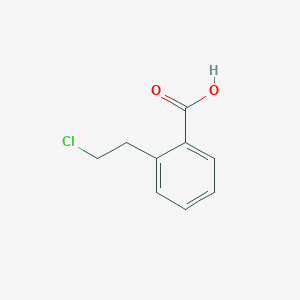
2-(2-Chloroethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethyl)benzoic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where a 2-chloroethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Chloroethyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of benzoic acid with ethylene chlorohydrin in the presence of an acid catalyst such as sulfuric acid or thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloroethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form benzoic acid derivatives with different functional groups.
Reduction Reactions: Reduction of the chloroethyl group can yield ethylbenzoic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea are commonly used under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted benzoic acids.
- Oxidation reactions produce benzoic acid derivatives.
- Reduction reactions result in ethylbenzoic acid derivatives .
Scientific Research Applications
2-(2-Chloroethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)benzoic acid involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or the modification of protein structures, affecting cellular processes .
Comparison with Similar Compounds
2-Chlorobenzoic acid: Similar structure but lacks the ethyl group.
4-(2-Chloroethyl)benzoic acid: Similar structure but with the chloroethyl group in a different position.
2-(2-Bromoethyl)benzoic acid: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: 2-(2-Chloroethyl)benzoic acid is unique due to its specific reactivity and the presence of the chloroethyl group, which allows for a wide range of chemical modifications and applications in various fields .
Properties
CAS No. |
855471-45-3 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(2-chloroethyl)benzoic acid |
InChI |
InChI=1S/C9H9ClO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6H2,(H,11,12) |
InChI Key |
GKDPIOPZKBHRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)
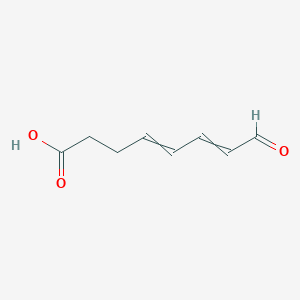
![2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol](/img/structure/B14190819.png)
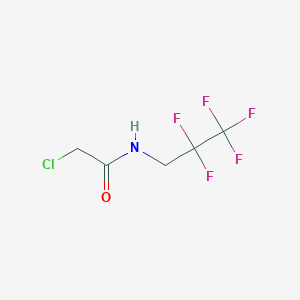
![2-Methyl-2-[(prop-2-en-1-yl)amino]-1-(pyrrolidin-1-yl)pent-4-en-1-one](/img/structure/B14190832.png)
![5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B14190838.png)
![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)-](/img/structure/B14190846.png)
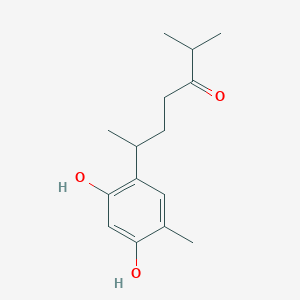
![5-Bromo-5'-{[4-(methylsulfanyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B14190852.png)
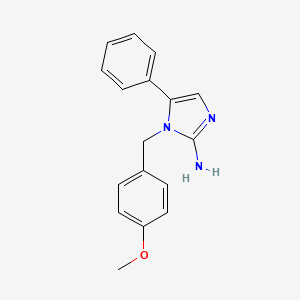
![2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B14190863.png)
![(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14190879.png)
